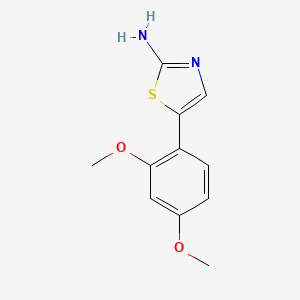
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-D-alanyl-, 1,1-dimethylethyl ester involves the reaction of glycine derivatives with alanyl compounds under specific conditions. The process typically includes the use of protecting groups to ensure the selective reaction of functional groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying esterification and peptide synthesis reactions.
Biology: The compound is used to investigate the role of γ-secretase in cellular processes and its impact on Notch signaling pathways.
Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties
Wirkmechanismus
The primary mechanism of action of Glycine, N-D-alanyl-, 1,1-dimethylethyl ester involves the inhibition of γ-secretase, an enzyme complex responsible for the cleavage of various substrates, including the amyloid precursor protein (APP). By inhibiting γ-secretase, the compound reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, it blocks Notch signaling, influencing cell differentiation and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Another glycine derivative with similar esterification properties.
N-[2-(3,5-difluorophenyl)acetyl]-L-alanyl-2-phenylglycine: A compound with structural similarities and comparable biological activities
Uniqueness
Glycine, N-D-alanyl-, 1,1-dimethylethyl ester is unique due to its potent γ-secretase inhibitory activity and its ability to influence Notch signaling pathways. These properties make it a valuable tool in both basic and applied research, particularly in the fields of neurobiology and oncology .
Eigenschaften
Molekularformel |
C9H18N2O3 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl 2-(2-aminopropanoylamino)acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
AZOCHZKMTMUKNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)



![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)








